1-(Biphenyl-2-ylamino)-2-butanol
Description
1-(Biphenyl-2-ylamino)-2-butanol is a substituted butanol derivative featuring a biphenyl-2-ylamino group attached to the first carbon of the 2-butanol backbone.
Properties
IUPAC Name |
1-(2-phenylanilino)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-2-14(18)12-17-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17-18H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFJETUZQOLJED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC=CC=C1C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Biphenyl-2-ylamino)-2-butanol typically involves the coupling of biphenyl derivatives with amino alcohols. One common method is the reaction of biphenyl-2-amine with 2-butanol in the presence of a suitable catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible .
Chemical Reactions Analysis
Types of Reactions
1-(Biphenyl-2-ylamino)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 1-(Biphenyl-2-ylamino)-2-butanone, while nitration of the biphenyl group can produce 4-nitro-1-(Biphenyl-2-ylamino)-2-butanol .
Scientific Research Applications
1-(Biphenyl-2-ylamino)-2-butanol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-(Biphenyl-2-ylamino)-2-butanol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, while the amino and hydroxyl groups can form hydrogen bonds with active site residues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bitertanol (1-(4-Biphenylyloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol)
Bitertanol, a triazole-containing antifungal agent, shares structural similarities with 1-(Biphenyl-2-ylamino)-2-butanol, including the biphenyl group and 2-butanol backbone. Key differences include:
- Functional Groups: Bitertanol replaces the amino group with a triazole ring and introduces a 4-biphenylyloxy substituent.
- Lipophilicity: The triazole and dimethyl groups in Bitertanol likely enhance its membrane permeability compared to the amino-hydroxyl system in the target compound.
Substituted 2-Propanols (e.g., 2-(2,4-Difluorophenyl)-3-Substituted Benzylamino-2-Propanols)
These propanol derivatives, studied for antimicrobial activity, differ in backbone length (propanol vs. butanol) but share amino-aryl substituents.
- Electron-Withdrawing Groups : The difluorophenyl group in these analogs enhances electronegativity, whereas the biphenyl group in the target compound may favor π-π stacking interactions.
Simple Butanol Isomers (1-Butanol and 2-Butanol)
- Biological Activity: 1-Butanol strongly inhibits phosphatidic acid (PA) production and mTOR multimerization compared to 2-butanol, suggesting hydroxyl position critically influences membrane-associated processes .
- Physicochemical Properties: 2-Butanol’s secondary alcohol structure reduces reactivity compared to primary 1-butanol, a factor that may extend to substituted derivatives like 1-(Biphenyl-2-ylamino)-2-butanol.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical)
| Compound | logP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|
| 1-(Biphenyl-2-ylamino)-2-butanol | ~3.5 | 2 (NH, OH) | 3 (N, O) |
| Bitertanol | ~4.2 | 1 (OH) | 4 (O, triazole N) |
| 1-Butanol | 0.88 | 1 (OH) | 1 (O) |
*logP values estimated based on structural contributions.
Research Findings and Implications
- Structural-Activity Relationships (SAR): The biphenyl group in 1-(Biphenyl-2-ylamino)-2-butanol may enhance binding to aromatic-rich enzyme pockets, while the amino and hydroxyl groups could mediate solubility and target interactions.
- Comparative Bioactivity: Unlike Bitertanol, the absence of a triazole ring in the target compound may limit antifungal efficacy but open avenues for novel mechanisms, such as kinase or receptor modulation.
- Synthetic Versatility: The 2-butanol backbone allows for derivatization at the amino or hydroxyl positions, enabling optimization for specific biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
